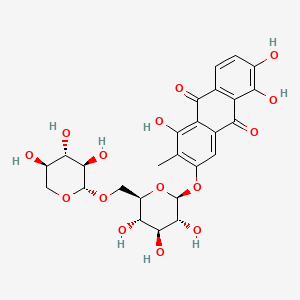

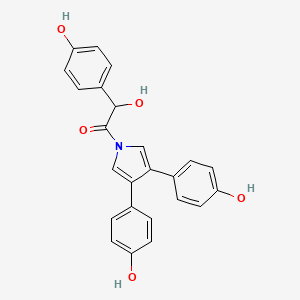

7-Hydroxyneolamellarin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-ヒドロキシネオラメラリンAは、海綿動物Dendrilla nigraから得られる天然海洋産物です。 この化合物は、低酸素誘導性因子-1α (HIF-1α) を強力に阻害する効果を持つことから注目を集めており、がん治療の有望な候補となっています .

2. 製法

合成経路および反応条件: 7-ヒドロキシネオラメラリンAの全合成は、収束型合成戦略を採用しています。プロセスは、ピロールを対応するN-トリイソプロピルシリル (TIPS) 置換誘導体に変換することから始まります。続いて、ヨウ素化を行い、3,4-ジヨード化ピロール化合物を得ます。重要な中間体である3,4-二置換-1H-ピロールは、3,4-二置換-1-TIPSピロールの脱シリル化によって得られます。 この中間体は、n-BuLi/THF条件下で新鮮なフェニルアセチルクロリドと反応させると、目的の化合物が得られます .

工業生産方法: 現在、7-ヒドロキシネオラメラリンAの工業生産方法に関する情報は限られています。ほとんどの合成は、前述の合成経路を用いて研究室で行われています。

3. 化学反応解析

反応の種類: 7-ヒドロキシネオラメラリンAは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過酸化水素 (H₂O₂) や過マンガン酸カリウム (KMnO₄) などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。

置換: 置換反応には、ハロゲン (例えば、臭素、塩素) や求核剤 (例えば、アミン、チオール) などの試薬が関与することがよくあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱酸素化された化合物が生成される場合があります .

4. 科学研究への応用

7-ヒドロキシネオラメラリンAは、幅広い科学研究への応用があります:

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of 7-Hydroxyneolamellarin A involves a convergent synthetic strategy. The process begins with the conversion of pyrrole into a corresponding N-trisisopropylsilyl (TIPS)-substituted derivative. This is followed by iodination to afford a 3,4-diiodinated pyrrole compound. The key intermediate, 3,4-disubstituent-1H-pyrrole, is obtained through desilylation of 3,4-disubstituent-1-TIPS pyrrole. This intermediate is then reacted with fresh phenylacetyl chloride under n-BuLi/THF conditions to afford the target compound .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis is carried out in research laboratories using the aforementioned synthetic routes.

化学反応の分析

Types of Reactions: 7-Hydroxyneolamellarin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学的研究の応用

7-Hydroxyneolamellarin A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying marine natural products and their synthetic analogs.

Biology: The compound is used to investigate the biological pathways involved in hypoxia and cancer progression.

Medicine: Due to its inhibitory effects on HIF-1α, this compound is being explored as a potential anti-cancer agent. .

作用機序

7-ヒドロキシネオラメラリンAは、低酸素誘導性因子-1α (HIF-1α) 経路を標的にすることで効果を発揮します。HIF-1αタンパク質の蓄積を抑制し、血管内皮増殖因子 (VEGF) の転写活性を阻害します。これにより、腫瘍血管新生と増殖が抑制されます。 この化合物の作用機序には、低酸素条件下でHIF-1αを安定化させることにより、低酸素シグナル伝達経路を阻害することが含まれます .

類似化合物:

- ネオラメラリンA

- ネオラメラリンB

- 5-ヒドロキシネオラメラリンB

比較: ラメラリンとは異なり、7-ヒドロキシネオラメラリンAを含むネオラメラリンは、置換ピロール環のC-2位にカルボキシル基を持っていません。この構造上の違いにより、酸化のパターンが異なり、生物学的活性が異なります。 ネオラメラリンの中で、7-ヒドロキシネオラメラリンAは、特に低酸素誘導性HIF-1活性化とVEGF分泌の阻害において、最も顕著な抗腫瘍活性を示しています .

類似化合物との比較

- Neolamellarin A

- Neolamellarin B

- 5-Hydroxyneolamellarin B

Comparison: Unlike lamellarins, neolamellarins, including 7-Hydroxyneolamellarin A, lack the carboxyl moiety at position C-2 of the substituted pyrrole ring. This structural difference results in a distinct pattern of oxidation and unique biological activities. Among the neolamellarins, this compound shows the most significant anti-tumor activities, particularly in inhibiting hypoxia-induced HIF-1 activation and VEGF secretion .

特性

分子式 |

C24H19NO5 |

|---|---|

分子量 |

401.4 g/mol |

IUPAC名 |

1-[3,4-bis(4-hydroxyphenyl)pyrrol-1-yl]-2-hydroxy-2-(4-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C24H19NO5/c26-18-7-1-15(2-8-18)21-13-25(14-22(21)16-3-9-19(27)10-4-16)24(30)23(29)17-5-11-20(28)12-6-17/h1-14,23,26-29H |

InChIキー |

RYIBSKICTMDCHH-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=CN(C=C2C3=CC=C(C=C3)O)C(=O)C(C4=CC=C(C=C4)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)

![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)

![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)